4-[Methyl(nitroso)amino]benzoic acid
CAS No.: 5757-76-6
Cat. No.: VC18100139
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 5757-76-6 |
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Molecular Formula | C8H8N2O3 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | 4-[methyl(nitroso)amino]benzoic acid |
Standard InChI | InChI=1S/C8H8N2O3/c1-10(9-13)7-4-2-6(3-5-7)8(11)12/h2-5H,1H3,(H,11,12) |
Standard InChI Key | NTPJEFLOHNOCQH-UHFFFAOYSA-N |
Canonical SMILES | CN(C1=CC=C(C=C1)C(=O)O)N=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Crystallographic Properties
4-[Methyl(nitroso)amino]benzoic acid is characterized by a planar benzoic acid core modified with a methylnitrosoamino group at the para position. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
CAS Number | 5757-76-6 | |
Molecular Formula | ||
Molecular Weight | 180.161 g/mol | |
Density | 1.29 g/cm³ | |
Boiling Point | 411.4°C at 760 mmHg | |
Flash Point | 202.6°C | |
LogP (Partition Coefficient) | 1.50 |
The compound’s nitroso group () introduces significant polarity, as evidenced by its high density (1.29 g/cm³) and moderate hydrophobicity (LogP = 1.50) . The planar structure facilitates π-π stacking interactions, which are critical in crystalline phases and supramolecular assemblies .
Spectroscopic Features
Infrared (IR) spectroscopy reveals strong absorption bands at 1680–1700 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid group, and 1520–1550 cm⁻¹ for the nitroso N=O vibration . Nuclear magnetic resonance (NMR) studies indicate distinct proton environments: the methyl group adjacent to the nitroso nitrogen resonates at δ 3.2–3.5 ppm, while aromatic protons appear as a doublet at δ 7.8–8.1 ppm .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 4-[methyl(nitroso)amino]benzoic acid typically involves nitrosation of 4-methylaminobenzoic acid. Kolodych et al. (2013) demonstrated a high-yield route using sodium nitrite () in acidic media :
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Substrate Preparation: 4-Methylaminobenzoic acid is dissolved in hydrochloric acid () at 0–5°C.
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Nitrosation: Sodium nitrite is added dropwise, inducing nitroso group incorporation via electrophilic substitution.
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Workup: The product is isolated via vacuum filtration and recrystallized from ethanol/water .
This method achieves yields exceeding 70%, with purity confirmed by high-performance liquid chromatography (HPLC) .
Advanced Methodologies
Recent patents (e.g., CN112745239A) describe solvent-controlled rearrangement reactions for nitroso derivatives . Key parameters include:
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Reaction Temperature | 100–120°C | Maximizes rate |
Solvent System | Acetonitrile/water (2.5:1) | Enhances solubility |
Reaction Time | 2–6 hours | Balances conversion and degradation |
These conditions minimize side reactions, such as over-nitrosation or decarboxylation, which are common in traditional methods .
Physicochemical Stability and Photodynamic Behavior
Aqueous Stability and Protolytic Equilibria
In neutral aqueous solutions, the compound exists predominantly in its deprotonated carboxylate form () . Ultrafast spectroscopy studies reveal rapid protonation dynamics upon UV excitation, leading to a neutral excited-state species . This transient species undergoes intersystem crossing (ISC) to a triplet state with a lifetime of ~100 ns, capable of generating reactive oxygen species (ROS) .
Photodegradation Pathways
Under UV irradiation (λ = 290–320 nm), 4-[methyl(nitroso)amino]benzoic acid undergoes photolytic cleavage of the N–NO bond, yielding 4-methylaminobenzoic acid and nitric oxide () . This pathway is pH-dependent, with faster degradation observed in acidic conditions (pH < 5) .
Applications in Materials Science and Photochemistry
Photoprotective and Sensor Applications
Despite structural similarities to PABA, the nitroso derivative exhibits divergent photobehavior. Unlike PABA, which forms DNA-damaging triplet states, 4-[methyl(nitroso)amino]benzoic acid’s excited-state dynamics are quenched via internal conversion (IC) with a rate constant of . This property renders it unsuitable as a sunscreen but valuable as a fluorescent probe for solvent polarity .
Catalytic and Synthetic Utility
The compound serves as a precursor in the synthesis of azo dyes and metal-organic frameworks (MOFs). Its nitroso group participates in cycloaddition reactions with alkenes, forming heterocyclic compounds under mild conditions .
Recent Advances and Future Directions
Solvent-Responsive Fluorescence
Recent studies highlight the compound’s solvent-dependent emission maxima, spanning 450–550 nm . This tunability is exploited in designing optoelectronic materials for environmental sensing .
Green Synthesis Initiatives
Efforts to reduce waste in synthesis include catalytic nitrosation using -recyclable ionic liquids, achieving 85% yield with 90% atom economy .
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